molecular formula C9H13N3O3S B11800842 3-(Morpholinosulfonyl)pyridin-4-amine

3-(Morpholinosulfonyl)pyridin-4-amine

Cat. No.: B11800842
M. Wt: 243.29 g/mol
InChI Key: QREXIYPFLGLESA-UHFFFAOYSA-N
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Description

3-(Morpholinosulfonyl)pyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a morpholinosulfonyl group at the 3-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinosulfonyl)pyridin-4-amine typically involves the sulfonylation of 4-aminopyridine with morpholinosulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinosulfonyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Reduced forms of the sulfonyl group or pyridine ring

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

3-(Morpholinosulfonyl)pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Morpholinosulfonyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The morpholinosulfonyl group can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

3-(Morpholinosulfonyl)pyridin-4-amine is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to other similar compounds.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

3-morpholin-4-ylsulfonylpyridin-4-amine

InChI

InChI=1S/C9H13N3O3S/c10-8-1-2-11-7-9(8)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,11)

InChI Key

QREXIYPFLGLESA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CN=C2)N

Origin of Product

United States

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